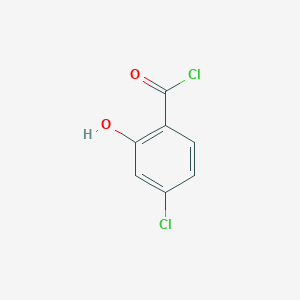

4-Chloro-2-hydroxybenzoyl chloride

Descripción general

Descripción

4-Chloro-2-hydroxybenzoyl chloride is an important organic compound that is widely used in various scientific research applications. It is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid with thionyl chloride . The reaction is carried out at temperatures between 30-65°C .Molecular Structure Analysis

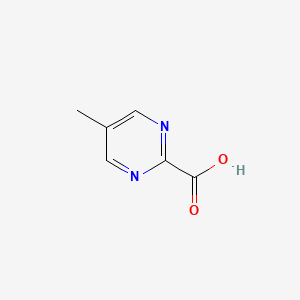

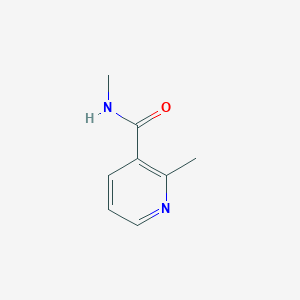

The molecular formula of this compound is C7H4Cl2O2 . Its average mass is 191.012 Da and its monoisotopic mass is 189.958832 Da .Aplicaciones Científicas De Investigación

Synthesis Applications : 4-Hydroxybenzoyl chloride, a derivative of 4-Chloro-2-hydroxybenzoyl chloride, is used in various synthesis processes. It is prepared from 4-hydroxybenzoic acid and has applications in synthesizing biologically active compounds and drugs. Its synthesis is typically performed using thionyl chloride or oxalyl chloride, with the latter method avoiding contamination with sulfur-containing byproducts (Brel et al., 2015). Additionally, Benzyl 4-hydroxybenzoate, another derivative, is synthesized using microwave irradiation and phase transfer catalysts in alcohol, demonstrating an efficient synthetic method (Ding Man-hua, 2007).

Polymer Synthesis : High molecular weight poly(4-hydroxybenzoate)s are synthesized by bulk condensations of 4-hydroxybenzoic acid with various carboxylic acid anhydrides and acid chlorides. This process is significant for producing polymers with different properties (Kricheldorf & Schwarz, 1984).

Environmental Chemistry and Radiation Studies : Gamma irradiation-induced degradation of chlorinated aromatic compounds like 3-chloro-4-hydroxybenzoic acid in treated effluent has been researched. This process involves complete decomposition and partial mineralization, highlighting its potential for environmental remediation (Chu & Wang, 2016).

Analytical Chemistry : Fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups have been developed, using derivatives like 4-(2-Phthalimidyl)benzoyl chloride. These reagents are stable and condense quantitatively with alcohols, amines, and amino acids, facilitating fluorescence detection in chromatography (Tsuruta & Kazuya Kohashi, 1987).

Organic Chemistry and Drug Synthesis : Conjugates of hydroxy- and acetoxybenzoic acids with dipeptides have been synthesized using hydroxy(acetoxy)benzoyl chlorides, targeting potential neuroprotective agents. This highlights the role of this compound derivatives in pharmaceutical research (Brel, Lisina & Budaeva, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Chloro-2-hydroxybenzoyl chloride is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can readily undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other types of compounds . This reactivity is what makes this compound useful as an intermediate in chemical synthesis.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-hydroxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of hydroxybenzamides. It interacts with enzymes such as thionyl chloride and oxalyl chloride during its synthesis process . These interactions are crucial for the formation of hydroxybenzoyl chloride, which is then used to produce hydroxybenzamides through the Schotten-Baumann reaction . The compound’s ability to form stable intermediates makes it valuable in biochemical research and pharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to beneficial outcomes and high doses resulting in toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as biphenyl 2,3-dioxygenases and catechol-1,2-dioxygenases during its degradation process . These interactions are essential for the compound’s metabolism and its conversion into other biologically active molecules. Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider in biochemical studies. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Propiedades

IUPAC Name |

4-chloro-2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBOXJLPEZRSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513119 | |

| Record name | 4-Chloro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82944-13-6 | |

| Record name | 4-Chloro-2-hydroxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82944-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)